3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid
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Overview
Description
3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H6FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid typically involves the reaction of 4-cyano-2-fluorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-fluorophenyl)prop-2-enoic acid
- 3-(2-Chloro-4-fluorophenyl)prop-2-enoic acid
- 3-(4-Bromobenzoyl)prop-2-enoic acid
Uniqueness
3-(4-Cyano-2-fluorophenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and chemical reagents, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H6FNO2 |
---|---|
Molecular Weight |
191.16 g/mol |
IUPAC Name |
3-(4-cyano-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-5H,(H,13,14) |
InChI Key |
PYJVILQZMIIUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C=CC(=O)O |
Origin of Product |
United States |
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